1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by its trifluoromethyl group attached to an ethanone moiety, which is further substituted with a 2,6-dimethyl-4-propoxyphenyl group
Preparation Methods
The synthesis of 1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethyl-4-propoxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis.
Procedure: The 2,6-dimethyl-4-propoxybenzaldehyde is reacted with trifluoroacetic anhydride in the presence of pyridine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and stability, making it useful in the design of advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on its structure and the nature of the target.
Comparison with Similar Compounds
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2-difluoroethanone: This compound has two fluorine atoms instead of three, which may affect its reactivity and binding properties.
1-(2,6-Dimethyl-4-propoxyphenyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one: Contains a propanone group instead of an ethanone group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.
Properties
IUPAC Name |
1-(2,6-dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-4-5-18-10-6-8(2)11(9(3)7-10)12(17)13(14,15)16/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMLSHZFFHKBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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